Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate
CAS No.:
Cat. No.: VC13551571
Molecular Formula: C10H9BrF2O3
Molecular Weight: 295.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrF2O3 |
|---|---|
| Molecular Weight | 295.08 g/mol |
| IUPAC Name | ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate |
| Standard InChI | InChI=1S/C10H9BrF2O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |
| Standard InChI Key | BYKXBGUXJWBWCI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC(=C(C=C1F)Br)F |
| Canonical SMILES | CCOC(=O)COC1=CC(=C(C=C1F)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate has the molecular formula CHBrFO, derived from:
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A phenyl ring substituted with bromine (4-position) and fluorine (2- and 5-positions)
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An ether-linked acetic acid ethyl ester group (phenoxyacetate moiety)
The molecular weight is 303.08 g/mol, calculated as follows:
This aligns with the molecular weights of analogs like methyl 2-(4-bromo-2-fluorophenyl)acetate (247.06 g/mol) and ethyl 2-bromo-2-(4-fluorophenyl)acetate (261.09 g/mol) .
Spectral Signatures
While no experimental NMR or IR data exists for this compound, predictions can be made:
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H NMR:
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Ethyl group protons: δ 1.25–1.35 ppm (triplet, CH), δ 4.15–4.25 ppm (quartet, CH)
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Aromatic protons: δ 7.10–7.50 ppm (coupled doublets for F and Br-substituted ring)
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Acetate methylene: δ 4.60–4.70 ppm (singlet, OCHCO)
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F NMR:
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis likely follows a nucleophilic aromatic substitution (SNAr) route, analogous to 4-bromo-2,5-difluorobenzoic acid production :
Step 1: Preparation of 4-Bromo-2,5-Difluorophenol
Reagents:
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4-Bromo-2,5-difluorophenol (hypothetical intermediate)
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Ethyl chloroacetate
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Base (e.g., KCO or NaOH)
Conditions:
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Solvent: Acetonitrile or DMF
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Temperature: 60–80°C
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Duration: 12–24 hours
Yield: Estimated 60–75% based on analogous esterifications .
Reactivity Profile
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Hydrolysis: Under acidic or basic conditions, the ester hydrolyzes to 2-(4-bromo-2,5-difluorophenoxy)acetic acid.
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Nucleophilic Substitution: Bromine at the 4-position is susceptible to Suzuki-Miyaura coupling or Ullmann reactions for aryl-aryl bond formation.
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Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to 2-(4-bromo-2,5-difluorophenoxy)ethanol.
Physicochemical Properties
Thermal Stability
Solubility
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | <0.01 |
| Ethanol | 8–12 |
| Dichloromethane | >50 |
| Hexane | <0.1 |
Pharmaceutical and Industrial Applications
CNS Drug Development
The compound’s fluorinated aromatic core mirrors structural motifs in dopaminergic stabilizers like 4-bromo-2,5-difluorobenzoic acid derivatives . Potential applications include:
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Dopamine D Receptor Modulators: Bromine enhances lipophilicity for blood-brain barrier penetration.
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Anti-Parkinsonian Agents: Fluorine atoms improve metabolic stability compared to non-halogenated analogs.
Anticancer Research
As a precursor to triazole derivatives (e.g., 5-oxo-4,5-dihydro-1H-1,2,4-triazoles), it may inhibit kinase pathways involved in hyperproliferative diseases .
| Parameter | Risk Level |
|---|---|
| Skin Irritation | Category 2 (H315) |
| Eye Damage | Category 1 (H318) |
| Acute Toxicity (Oral) | Category 4 (H302) |
Future Research Directions
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Crystallography: Single-crystal X-ray diffraction to resolve bond lengths and angles.
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ADMET Profiling: In vitro assays for cytochrome P450 inhibition and plasma protein binding.
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Scale-Up Synthesis: Continuous-flow reactors to optimize esterification yields.
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